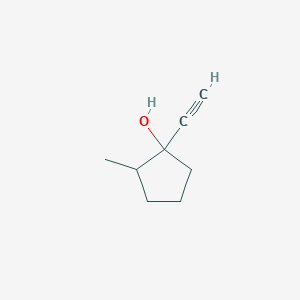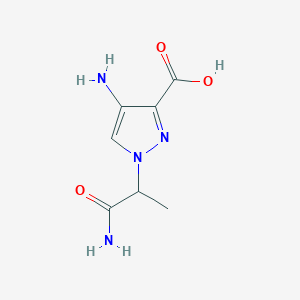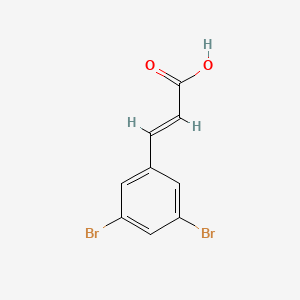
(2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid typically involves the bromination of a phenylpropanoic acid derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming dibromo-substituted benzoic acids.
Reduction: Reduction reactions may lead to the formation of less brominated or debrominated derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Dibromo-substituted benzoic acids.
Reduction: Less brominated derivatives or debrominated phenylpropanoic acids.
Substitution: Phenylpropanoic acids with various substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid may be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The propenoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(2E)-3-(3,5-Dichlorophenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.
(2E)-3-(3,5-Difluorophenyl)prop-2-enoic acid: Fluorine atoms replace the bromine atoms.
(2E)-3-(3,5-Diiodophenyl)prop-2-enoic acid: Iodine atoms are present instead of bromine.
Uniqueness: The presence of bromine atoms in (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid imparts unique chemical and physical properties, such as higher molecular weight and different reactivity compared to its chlorinated, fluorinated, or iodinated analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C9H6Br2O2 |
|---|---|
Molecular Weight |
305.95 g/mol |
IUPAC Name |
(E)-3-(3,5-dibromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ |
InChI Key |
YHQAKQMFFUZLKL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


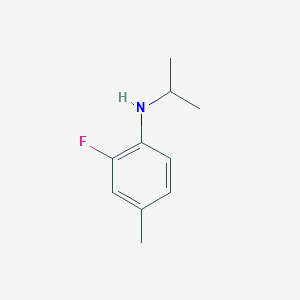

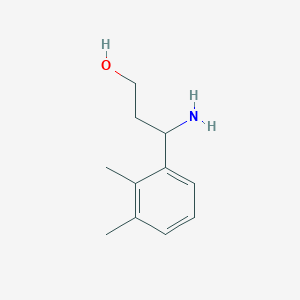
![3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13297394.png)
![N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13297403.png)
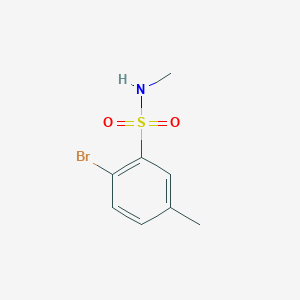

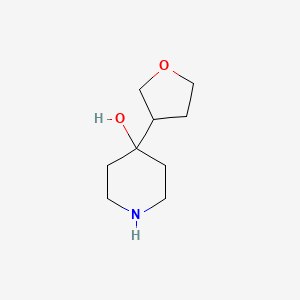
![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13297427.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13297428.png)
